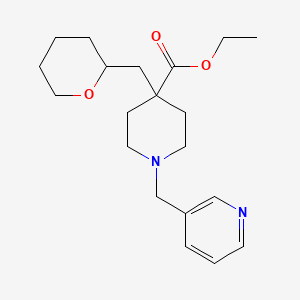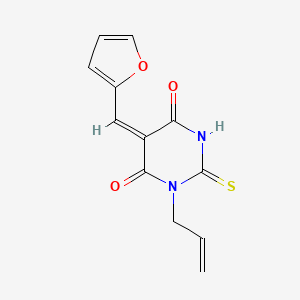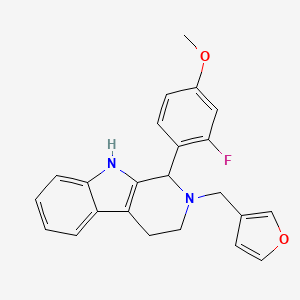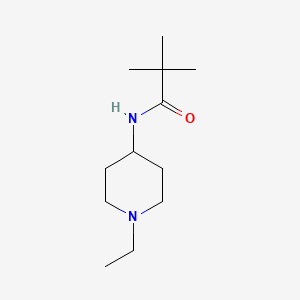![molecular formula C12H20O6 B4791553 5-(2,2-二甲基-1,3-二氧戊环-4-基)-2,2-二甲基四氢呋喃[2,3-d][1,3]二氧杂环-6-醇](/img/structure/B4791553.png)
5-(2,2-二甲基-1,3-二氧戊环-4-基)-2,2-二甲基四氢呋喃[2,3-d][1,3]二氧杂环-6-醇
描述
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol is a useful research compound. Its molecular formula is C12H20O6 and its molecular weight is 260.28 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol is 260.12598835 g/mol and the complexity rating of the compound is 342. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['401819', '229362', '1223']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
晶体结构分析
- 该化合物是一种取代的 2,2-二甲基四氢呋喃[2,3-d][1,3]二氧杂环,用于晶体学中研究分子构象。研究表明,其呋喃环采用包络构象,这对于理解晶体中的分子相互作用非常重要 (Semjonovs 等人,2015)。
化学合成和催化
- 该化合物在甘油与其他化学物质的酸催化缩合中发挥作用。其衍生物作为 1,3-丙二醇衍生物的前体具有重要意义,突出了其在创造新型平台化学品方面的潜力 (Deutsch 等人,2007)。
聚合物科学
- 在聚合物科学领域,该化合物的衍生物,例如 (2,2-二甲基-1,3-二氧戊环-4-基)-丙烯酸甲酯,已被合成并研究其反应性和聚合后性能。这些研究提供了对用紫外线处理的聚合物的交联行为的见解,表明在材料科学中的潜在应用 (D′alelio & Huemmer,1967)。
缓蚀
- 该化合物的衍生物已被研究作为酸性环境中低碳钢腐蚀的抑制剂。使用 DFT 计算和分子动力学模拟的计算研究表明它们作为有效缓蚀剂的潜力,这在工业应用中至关重要 (Koulou 等人,2020)。
生化应用
- 在生化合成中,该化合物已被用于 D-核糖-植物鞘氨醇的高产合成,表明其在与生物化学和药理学相关的复杂有机合成中的用途 (Lombardo 等人,2006)。
抗真菌和杀线虫特性
- 该化合物的某些衍生物已被合成并评估其抗真菌和杀线虫活性。这些研究表明其在开发用于农业和制药应用的新型生物活性化合物的潜力 (Srinivas 等人,2017)。
属性
IUPAC Name |
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJGAYKWRDILTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Diacetoneglucose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20550 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
582-52-5 | |
| Record name | Diacetoneglucose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .alpha.-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Diacetone-D-glucose?
A1: The molecular formula of Diacetone-D-glucose is C12H20O6, and its molecular weight is 260.28 g/mol.
Q2: Are there any notable spectroscopic data available for Diacetone-D-glucose?
A2: While specific spectroscopic data is not extensively discussed within the provided research articles, routine techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy are commonly used for structural characterization. [] [] []
Q3: How is Diacetone-D-glucose employed in asymmetric synthesis?
A3: Diacetone-D-glucose acts as a chiral auxiliary, a temporary chiral directing group, in various asymmetric reactions. This allows chemists to introduce chirality into molecules, leading to the formation of enantiomerically enriched or pure compounds. [] [] [] []
Q4: Can you provide specific examples of reactions where Diacetone-D-glucose is used?
A4: Certainly! Diacetone-D-glucose has been successfully utilized in the asymmetric synthesis of various compounds, including:
- N-Carboxyalkylated and O-Carboxyalkylated Flavones: [] [] Researchers employed DAG in the stereoselective nucleophilic substitution of α-haloacetates to prepare these compounds.
- Dihydroquinoxalinones: [] Asymmetric syntheses were achieved through DAG-mediated nucleophilic substitution of α-bromo esters with 1,2-phenylenediamine nucleophiles.
- Chalcogenophosphinates with Glucose Moieties: [] Secondary phosphine chalcogenides reacted with DAG in the presence of CCl4/Et3N to afford these compounds.
- Enantiomerically Pure Sulfoxides: [] [] [] DAG serves as a starting material for preparing both enantiomers of chiral non-racemic methylsulfoxides and other sulfoxide derivatives.
- Bicyclic Lactones: [] An enantiospecific synthesis of these lactones was achieved using a chiron approach starting from Diacetone-D-glucose.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(4-nitrobenzylidene)amino]-N-{4-[(4-nitrobenzylidene)amino]phenyl}benzamide](/img/structure/B4791491.png)



![ethyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4791531.png)





![ethyl 2-[(4-chlorobenzoyl)amino]-5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B4791571.png)

